Dihydrosesamin
Overview
Description
Dihydrosesamin is a naturally occurring lignan, a type of phenolic compound found in various plants. It is a trisubstituted tetrahydrofuran-type lignan, known for its unique structural properties and potential biological activities. This compound is derived from sesamin, another lignan, through hydrogenation. It has been studied for its potential health benefits and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydrosesamin involves several key steps. One of the primary methods is the erythro-selective aldol condensation. This method uses the potassium enolate from (3R)-3-(3,4-methylenedioxyphenyl)-4-butanolide with piperonal as a key reaction . This process allows for the stereoselective synthesis of this compound, ensuring the correct configuration of the molecule.
Another method involves the radical cyclisation route, which is a short and stereoselective process. This method uses a radical precursor prepared from cinnamyl alcohol, which undergoes radical cyclisation in the presence of butyl lithium .
Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The erythro-selective aldol condensation method is preferred due to its high yield and stereoselectivity.
Chemical Reactions Analysis
Types of Reactions: Dihydrosesamin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Various substitution reactions can occur on the aromatic ring or the tetrahydrofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Dihydrosesamin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying lignan synthesis and reactivity.
Biology: this compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in cancer prevention and cardiovascular health.
Industry: It is used in the development of natural health products and supplements.
Mechanism of Action
The mechanism of action of dihydrosesamin involves its interaction with various molecular targets and pathways. It is believed to exert its effects through antioxidant mechanisms, scavenging free radicals and reducing oxidative stress. Additionally, this compound may modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Sesamin: A precursor to dihydrosesamin, known for its antioxidant properties.
Lariciresinol: Another lignan with potential health benefits.
Pinoresinol: A lignan found in various plants, studied for its biological activities.
This compound stands out due to its specific structural features and the methods used for its synthesis, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
Dihydrosesamin is a lignan compound primarily isolated from the young shoots of Chamaecyparis obtusa and has garnered attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
- Chemical Formula : CHO
- Molecular Weight : 356.13 g/mol
- CAS Number : 10871980
Sources and Extraction
This compound can be extracted from various plant sources, with Chamaecyparis obtusa being the most notable. Methods for extraction typically involve deep eutectic solvents (DES), which enhance yield and maintain the integrity of bioactive compounds during the extraction process .
Antioxidant Activity
This compound exhibits significant antioxidant properties, which have been evaluated using various assays:
- DPPH Scavenging Assay : this compound demonstrated effective free radical scavenging capabilities, comparable to Trolox equivalents.
- ABTS Assay : The compound showed high radical cation scavenging activity, indicating its potential as a natural antioxidant .
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties against several bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in food preservation and pharmaceutical formulations .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Anticancer Properties
This compound has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cell lines. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators .
Case Studies
- Antioxidant Efficacy Study : A recent study evaluated the antioxidant capacity of this compound in a model system mimicking oxidative stress. Results indicated a significant reduction in oxidative markers, supporting its potential use as a dietary supplement for oxidative stress management.
- Antimicrobial Study : In a clinical setting, this compound was tested against common pathogens responsible for nosocomial infections. The results demonstrated a dose-dependent inhibition of bacterial growth, highlighting its therapeutic potential.
Data Summary
Biological Activity | Assay Type | Result |
---|---|---|
Antioxidant | DPPH Scavenging | Effective (Comparable to Trolox) |
Antioxidant | ABTS Assay | High radical cation scavenging |
Antimicrobial | Zone of Inhibition | Effective against Gram-positive/negative |
Anti-inflammatory | Cytokine Production | Inhibition observed |
Anticancer | Cell Proliferation | Reduced proliferation in cancer cell lines |
Properties
IUPAC Name |
[(2S,3R,4R)-2-(1,3-benzodioxol-5-yl)-4-(1,3-benzodioxol-5-ylmethyl)oxolan-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c21-8-15-14(5-12-1-3-16-18(6-12)25-10-23-16)9-22-20(15)13-2-4-17-19(7-13)26-11-24-17/h1-4,6-7,14-15,20-21H,5,8-11H2/t14-,15-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCPSXXUQJXDBI-AUSJPIAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C2=CC3=C(C=C2)OCO3)CO)CC4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](O1)C2=CC3=C(C=C2)OCO3)CO)CC4=CC5=C(C=C4)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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